4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Overview
Description
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a type of dithiophene, which is a class of organic compounds that are widely used in the field of organic electronics . It is a large and rigid planar conjugated structure, making it a suitable building block for high-performance small molecule-based photovoltaic devices .
Synthesis Analysis
The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene involves polymerization . Chang et al. reported the polymerization of this compound with 4,7-dibromo-2,1,3-benzothiadiazole for organic solar cells .Molecular Structure Analysis
The molecular structure of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is beneficial for its use in organic electronic applications.Chemical Reactions Analysis
The chemical reactions involving 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene are primarily related to its polymerization . The polymerization process is crucial for its application in organic solar cells.Scientific Research Applications
Separation of Trace Radium from Natural Thorium
A silica-supported copolymer loaded with bis (2-ethylhexyl) phosphate was prepared and first investigated for the separation of trace radium from natural 232 Th . The adsorbent was prepared successfully with ultrahigh selectivity and ultrafast adsorption kinetics towards thorium, making the separation easy and convenient .
Fabrication of Organic Solar Cells
The compound has been used in the synthesis of donor–acceptor (D–A) conjugated polymers for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures . The polymers have been characterized via various methods such as 1 H NMR, GPC, FTIR, DSC, XRD, PL and UV-Vis .
Increasing Donor and Acceptor Spacing
In organic solar cells, approaches such as increasing the donor (D) and acceptor (A) spacing by lengthening the side chains of the polymer donors have been employed .
Sulfide Oxidation Tuning
A sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers .
Construction of High Performance Small Molecule Based Photovoltaic Devices
With a large and rigid planar conjugated structure, the benzo [1,2- b :4,5- b ′]dithiophene (BDT) unit has become one of the most widely used and studied building blocks for high performance small molecule based photovoltaic devices .
Mechanism of Action
The mechanism of action of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene in organic solar cells involves the generation of an electric current when light is absorbed . The absorbed light excites electrons to a higher energy state, and these electrons then move through the material, generating an electric current.
Future Directions
properties
IUPAC Name |
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38S2/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIQEWGTLOQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the molecular formula and weight of PCPDT?
A1: While the provided research focuses on PCPDT-based polymers and not the monomer itself, its molecular formula is C27H40S2 and its molecular weight is 428.72 g/mol.
Q2: What are the key spectroscopic features of PCPDT?
A2: PCPDT exhibits a characteristic absorption band in the visible region, typically between 500-800 nm, attributed to π-π* transitions. Raman spectroscopy reveals vibrational modes associated with the conjugated backbone, providing insights into molecular ordering and crystallinity.
Q3: How does the presence of PCBM affect the photodegradation of PCPDT?
A3: Research indicates that [, ]-phenyl-C61-butyric acid methyl ester (PCBM) can exhibit both stabilizing and destabilizing effects on the photo-oxidation of PCPDT, depending on factors like polymer:PCBM ratio and blend morphology.
Q4: How does the choice of solvent and additives influence the performance and morphology of PCPDT:PCBM blends in OPV devices?
A4: Solvent additives like 1,8-octanedithiol (ODT) play a crucial role in controlling PCPDT crystallization and the nanoscale phase separation in PCPDT:PCBM blends, ultimately impacting charge transport and device efficiency. High boiling point solvents like 1,3,5-trichlorobenzene can promote PCPDT crystallization, leading to improved charge transport.
Q5: How does the molecular weight of PEG-PLGA polymers impact the properties of PCPDT nanoparticles in aqueous media?
A5: Lower molecular weight PEG-PLGA polymers (e.g., PEG2kDa-PLGA4kDa) yield smaller PCPDT nanoparticles with reduced cytotoxicity, making them more suitable for biological applications.
Q6: How does PCPDT compare to other donor materials in terms of OPV device efficiency?
A6: PCPDT-based OPV devices have achieved efficiencies exceeding 3%, with some studies reporting up to 6.6% efficiency upon morphology optimization and device engineering.
Q7: What factors limit the open-circuit voltage (Voc) and fill factor (FF) in PCPDT-based OPV devices?
A7: Recombination processes, particularly the formation of low-energy triplet excitons on the PCPDT donor polymer, can limit Voc and FF. Additionally, the morphology and interfacial properties of the PCPDT:acceptor blend significantly influence charge extraction and overall device performance.
Q8: How can the performance of PCPDT-based OPV devices be improved?
A8: Several strategies can enhance PCPDT-based OPV performance:
- Morphology Control: Utilizing solvent additives (e.g., ODT) and optimizing processing conditions to achieve favorable nanoscale phase separation and improve charge transport.
- Interfacial Engineering: Modifying the interface between PCPDT and the acceptor material to enhance exciton dissociation and charge extraction.
- Tandem Cell Architectures: Combining PCPDT with other materials in multi-junction devices to broaden the absorption spectrum and enhance light harvesting.
Q9: How does PCPDT perform in hybrid solar cells that incorporate quantum dots (QDs)?
A9: PCPDT has been successfully used in hybrid solar cells with CdSe QDs, achieving efficiencies over 3%. The broad absorption range of PCPDT complements the QD absorption, enhancing light harvesting.
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